molecular formula C8H6F6OS B1399843 3'-Fluoro-5'-(pentafluorosulfur)acetophenone CAS No. 1240257-57-1

3'-Fluoro-5'-(pentafluorosulfur)acetophenone

Cat. No. B1399843
CAS RN: 1240257-57-1
M. Wt: 264.19 g/mol
InChI Key: XABWPYOWUIIPAB-UHFFFAOYSA-N
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Description

3’-Fluoro-5’-(pentafluorosulfur)acetophenone is a chemical compound with the CAS Number: 1240257-57-1 . It has a molecular weight of 264.19 . The IUPAC name for this compound is 1-[3-fluoro-5-(pentafluoro-lambda~6~-sulfanyl)phenyl]ethanone . The physical form of this compound is liquid .


Molecular Structure Analysis

The InChI code for 3’-Fluoro-5’-(pentafluorosulfur)acetophenone is 1S/C8H6F6OS/c1-5(15)6-2-7(9)4-8(3-6)16(10,11,12,13)14/h2-4H,1H3 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

3’-Fluoro-5’-(pentafluorosulfur)acetophenone has a molecular weight of 264.19 . It is a liquid at room temperature .

Scientific Research Applications

  • Synthesis and Reactivity

    • Pentafluorosulfanyldifluoroacetic acid, a compound related to 3'-Fluoro-5'-(pentafluorosulfur)acetophenone, has shown potential in creating a variety of amides and esters through reactions with amines and alcohols. Additionally, the reaction with phenylmagnesium bromide yields an acetophenone derivative, demonstrating its versatility in chemical synthesis (Matsnev et al., 2014).
  • Activation and Reactivity in Organometallic Chemistry

    • A study on organometallic chemistry involving hexahydride−osmium complexes indicated that these complexes can activate ortho-CF bonds in fluorinated aromatic ketones like this compound, leading to the formation of distinctive compounds (Barrio et al., 2001).
  • Characteristics and Conformational Studies

    • The conformational properties of 2′-fluoro-substituted acetophenone derivatives, closely related to the compound of interest, were studied using through-space spin-spin couplings. This research contributes to understanding the conformational behavior of such compounds in different environments, which is crucial for their application in drug design and other fields (Otake et al., 2021).
  • Biological Baeyer–Villiger Oxidation Study

    • In the realm of biochemistry, the biological Baeyer–Villiger oxidation of fluorinated acetophenones was studied using 19F nuclear magnetic resonance (NMR). This research offers insights into the conversion of these compounds in biological systems, potentially opening pathways for their use in biotechnological applications (Moonen et al., 2001).
  • Antibacterial Applications

    • Novel 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives synthesized from 3-fluoro-4-methoxy acetophenone, a compound structurally similar to this compound, showed significant antibacterial activity. This indicates the potential use of such fluorinated compounds in developing new antibacterial agents (Shingare et al., 2017).

properties

IUPAC Name

1-[3-fluoro-5-(pentafluoro-λ6-sulfanyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F6OS/c1-5(15)6-2-7(9)4-8(3-6)16(10,11,12,13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABWPYOWUIIPAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)S(F)(F)(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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